2,3,3,4,4-Pentamethylhexane

Thermodynamics Heat Capacity Structure-Property Relationship

2,3,3,4,4-Pentamethylhexane is a highly branched C11 alkane with the molecular formula C11H24 and a molecular weight of 156.31 g/mol. As a structural isomer of undecane, it belongs to the class of saturated, non-polar hydrocarbons known as pentamethylhexanes.

Molecular Formula C11H24
Molecular Weight 156.31 g/mol
CAS No. 61868-89-1
Cat. No. B14544232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,3,4,4-Pentamethylhexane
CAS61868-89-1
Molecular FormulaC11H24
Molecular Weight156.31 g/mol
Structural Identifiers
SMILESCCC(C)(C)C(C)(C)C(C)C
InChIInChI=1S/C11H24/c1-8-10(4,5)11(6,7)9(2)3/h9H,8H2,1-7H3
InChIKeyGHRPCKCGHFDDOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,3,4,4-Pentamethylhexane (CAS 61868-89-1) Procurement Guide for Scientific & Industrial Research


2,3,3,4,4-Pentamethylhexane is a highly branched C11 alkane with the molecular formula C11H24 and a molecular weight of 156.31 g/mol [1]. As a structural isomer of undecane, it belongs to the class of saturated, non-polar hydrocarbons known as pentamethylhexanes. Its compact, highly substituted carbon backbone, defined by methyl groups at the 2, 3, 3, 4, and 4 positions, differentiates it from other isomers by its specific steric profile, which influences its thermodynamic and transport properties [2]. It is primarily employed as a model compound in academic research to investigate structure-property relationships in alkanes, and as a reference component in analytical chemistry for studying the behavior of highly branched hydrocarbons [2].

2,3,3,4,4-Pentamethylhexane: Why Isomeric Purity Matters for Reproducible Research


The pentamethylhexane subclass contains numerous positional isomers sharing the same formula (C11H24) and molecular weight. These structural variants cannot be interchanged without critical consequences. A change in the methyl group branching pattern, even by a single position, profoundly alters molecular symmetry, steric strain, and intermolecular forces. This leads to measurable deviations in key experimental parameters such as boiling point, density, refractive index, and heat capacity. Using an imprecise or substituted isomer introduces unaccounted variables, compromising the reproducibility of thermodynamic models, engine knock studies, and chromatographic analyses [1]. The precise 2,3,3,4,4-pentamethyl configuration provides a distinct data point essential for validating group contribution models and computational chemistry predictions.

2,3,3,4,4-Pentamethylhexane: Quantifiable Differentiation from Key Isomeric Analogs


Liquid Heat Capacity (Cp) Compared to 2,2,4,4,5-Pentamethylhexane

The liquid heat capacity (Cp) of 2,3,3,4,4-pentamethylhexane has been reported as 325.42 J/(mol·K) at 298.1 K. This is higher than the value of 321.95 J/(mol·K) reported for the closely related isomer 2,2,4,4,5-pentamethylhexane under identical conditions, a difference of 3.47 J/(mol·K) [1]. This variation in heat capacity reflects differences in the molecules' vibrational and rotational degrees of freedom resulting from their distinct branching patterns.

Thermodynamics Heat Capacity Structure-Property Relationship

Henry's Law Constant (Hscp) for Aqueous Solubility Modeling

The Henry's Law constant (Hscp) for 2,3,3,4,4-pentamethylhexane in water at 298.15 K is experimentally reported as 6.4×10⁻⁷ mol/(m³·Pa) [1]. Alternative predictive models have estimated values of 1.5×10⁻⁶ and 8.1×10⁻⁷ mol/(m³·Pa) [2]. This experimentally derived value provides a crucial reference point for validating group-contribution models used to estimate the environmental partitioning of highly branched alkanes. Direct comparative data for other isomers at this temperature is limited, underscoring the compound's value as a benchmark.

Environmental Chemistry Henry's Law Solubility

Isomeric Purity for Gas Chromatography (GC) Retention Index Baselines

In petroleum and fuel analysis, highly branched C11 alkanes like 2,3,3,4,4-pentamethylhexane are crucial for establishing Kovats retention index (RI) databases. The compound's uniquely compact and sterically hindered structure results in a specific retention time that differs from other pentamethylhexane isomers. While specific RI values for this isomer are not yet published in public databases, its use is inferred for calibrating complex hydrocarbon mixtures, where the presence of an isomeric impurity would produce a false signal and lead to inaccurate quantification of fuel octane ratings [1].

Analytical Chemistry Gas Chromatography Retention Index

2,3,3,4,4-Pentamethylhexane: Key Scientific Applications and Procurement Justification


Validation of Computational Thermodynamic Models

Researchers developing group contribution methods (e.g., for Henry's Law constants or heat capacities) require a diverse training set of compounds. 2,3,3,4,4-Pentamethylhexane provides a rare, empirically measured data point for a highly substituted alkane (liquid Cp of 325.42 J/(mol·K); Hscp of 6.4×10⁻⁷ mol/(m³·Pa)) [1]. Its use is critical for testing model predictions against a structurally complex molecule where isomeric effects are significant, as evidenced by the 1% Cp difference relative to 2,2,4,4,5-pentamethylhexane [2]. Procurement must ensure identification of the correct isomer to prevent corruption of the model's foundational data.

Reference Standard for Petroleum and Biofuel Analysis

In detailed hydrocarbon analysis (DHA) using gas chromatography, highly branched alkanes are key markers for fuel quality and catalytic reforming efficiency. The specific retention time of 2,3,3,4,4-pentamethylhexane serves as a marker for a particular degree of branching. Substitution with a non-identical isomer would establish an incorrect chromatographic baseline, potentially leading to a mischaracterization of fuel properties such as octane number. Its procurement is warranted when a verified high-purity standard is needed for the specific identification of this isomer in complex hydrocarbon mixtures [3].

Fundamental Studies of Steric Effects in Reaction Kinetics

The congested substitution pattern at positions 3 and 4 makes 2,3,3,4,4-pentamethylhexane an ideal model substrate for studying steric hindrance in free-radical halogenation or thermal cracking chemistry. The rate of reaction at specific carbon sites can be directly compared to less congested isomers (e.g., 2,2,3,4,4-pentamethylhexane) to isolate the steric contribution to activation energy. Any isomeric contamination would produce a mixed kinetic profile, invalidating the mechanistic conclusions derived from the study.

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